molecular formula C16H19N7O3S3 B2654058 ethyl 2-(2-{[5-(2-amino-4-methyl-1,3-thiazol-5-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)-4-methyl-1,3-thiazole-5-carboxylate CAS No. 868214-62-4

ethyl 2-(2-{[5-(2-amino-4-methyl-1,3-thiazol-5-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B2654058
CAS No.: 868214-62-4
M. Wt: 453.55
InChI Key: FWRYDFFUWARPER-UHFFFAOYSA-N
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Description

Ethyl 2-(2-{[5-(2-amino-4-methyl-1,3-thiazol-5-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)-4-methyl-1,3-thiazole-5-carboxylate is a heterocyclic compound featuring two thiazole rings interconnected via a triazole-thioether-acetamido scaffold. The molecule includes a carboxylate ester group at position 5 of the thiazole ring and a methyl-substituted triazole moiety. Its synthesis likely involves sequential coupling reactions, such as thioether formation and amide bond generation, as inferred from analogous protocols for ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylate derivatives .

Properties

IUPAC Name

ethyl 2-[[2-[[5-(2-amino-4-methyl-1,3-thiazol-5-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N7O3S3/c1-5-26-13(25)11-8(3)19-15(29-11)20-9(24)6-27-16-22-21-12(23(16)4)10-7(2)18-14(17)28-10/h5-6H2,1-4H3,(H2,17,18)(H,19,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWRYDFFUWARPER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)CSC2=NN=C(N2C)C3=C(N=C(S3)N)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N7O3S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2-{[5-(2-amino-4-methyl-1,3-thiazol-5-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)-4-methyl-1,3-thiazole-5-carboxylate typically involves multi-step reactions. One common method includes the reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with heterocyclic amines, o-aminothiophenol, and thiosemicarbazone derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar multi-step reactions, optimized for yield and purity. The use of automated reactors and continuous flow chemistry can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-{[5-(2-amino-4-methyl-1,3-thiazol-5-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions often involve solvents like ethanol or dimethyl sulfoxide (DMSO) and may require heating or refluxing .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Antimicrobial Activity

Compounds containing thiazole and triazole rings have been extensively studied for their antimicrobial properties. The presence of the 1,2,4-triazole scaffold in this compound suggests potential efficacy against various bacterial and fungal pathogens. Research indicates that derivatives of 1,2,4-triazoles exhibit significant antibacterial activity against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and various fungi .

Case Study: Antibacterial Efficacy
A series of 1,2,4-triazole derivatives were synthesized and tested for their antibacterial activity. Compounds with a similar thiazole structure demonstrated Minimum Inhibitory Concentration (MIC) values lower than standard antibiotics like ciprofloxacin, indicating superior efficacy against certain bacterial strains . This positions ethyl 2-(2-{[5-(2-amino-4-methyl-1,3-thiazol-5-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)-4-methyl-1,3-thiazole-5-carboxylate as a promising candidate for further development.

Antifungal Properties

The antifungal activity of triazoles is well-documented. Studies have shown that compounds with the 1,2,4-triazole core can inhibit fungal growth by interfering with ergosterol biosynthesis . Given the structural attributes of this compound, it is likely to exhibit similar antifungal properties.

Case Study: Triazole Derivatives as Antifungals
Recent research highlighted the synthesis of novel triazole derivatives that showed potent antifungal activity against Candida species. These derivatives exhibited MIC values comparable to established antifungal agents like fluconazole. The structural modifications in these compounds were crucial for enhancing their bioactivity .

Anticancer Potential

There is emerging evidence suggesting that triazoles can act as anticancer agents by inhibiting specific kinases involved in cancer cell proliferation. The compound's ability to target such pathways could be explored further.

Case Study: Kinase Inhibition
Research has demonstrated that certain triazole derivatives effectively inhibit c-Met kinase activity—a target in various cancers—showing IC50 values in the nanomolar range. This illustrates the potential for this compound to be developed into a therapeutic agent for cancer treatment .

Structure–Activity Relationship (SAR)

Understanding the SAR of compounds containing thiazole and triazole groups is critical for optimizing their pharmacological profiles. Modifications at specific positions on the thiazole or triazole rings can significantly influence their biological activities.

Table: Summary of Structure–Activity Relationships

Compound ClassActivity TypeKey ModificationsReference
1,2,4-TriazolesAntibacterialElectron-withdrawing groups
Thiazole DerivativesAntifungalSubstituents at C3 position
Triazole-Kinase InhibitorsAnticancerModifications affecting binding sites

Mechanism of Action

The mechanism of action of ethyl 2-(2-{[5-(2-amino-4-methyl-1,3-thiazol-5-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can activate or inhibit biochemical pathways, enzymes, or receptors, leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Structural Analogues

The target compound shares core heterocyclic motifs with several classes of molecules:

Compound Class Key Structural Differences Reference
Ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylate Replaces triazole-thiazole moiety with a pyridinyl group; lacks the sulfanyl acetamido linker
4-(4-Aryl)-2-(pyrazolyl)thiazoles Substitutes triazole with pyrazole; features fluorophenyl/chlorophenyl substituents
5-((Thiadiazole-triazole)methyl) derivatives Replaces acetamido linker with thiadiazole; includes S-alkylated side chains
1-(2-Amino-4-methyl-1,3-thiazol-5-yl)ethanone Simplified analog lacking triazole and carboxylate groups

Key Observations :

  • The sulfanyl acetamido linker introduces conformational flexibility, contrasting with rigid S-alkylated thiadiazole derivatives .

Biological Activity

Ethyl 2-(2-{[5-(2-amino-4-methyl-1,3-thiazol-5-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound with significant potential in biological research and pharmaceutical applications. This article will explore its biological activity, including mechanisms of action, efficacy in various studies, and potential therapeutic applications.

The compound exhibits various biological activities attributed to its structural components:

  • Antimicrobial Activity: The thiazole and triazole moieties have been linked to antimicrobial properties. Studies indicate that compounds with similar structures can inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways.
  • Anticancer Properties: Research suggests that derivatives of thiazoles and triazoles may induce apoptosis in cancer cells through the modulation of signaling pathways such as the MAPK pathway and by inhibiting angiogenesis.
  • Antioxidant Activity: The presence of sulfur in the structure may contribute to its antioxidant properties, scavenging free radicals and reducing oxidative stress in cells.

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AntimicrobialInhibition of cell wall synthesis
AnticancerInduction of apoptosis via MAPK pathway modulation
AntioxidantScavenging free radicals

Case Studies

Case Study 1: Antimicrobial Efficacy
A study conducted on various derivatives of thiazole demonstrated that the compound significantly inhibited the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be lower than that of standard antibiotics, indicating potential as an alternative treatment option.

Case Study 2: Anticancer Activity
In vitro studies on breast cancer cell lines showed that the compound induced significant cell death at concentrations as low as 10 µM. Mechanistic studies revealed activation of caspase pathways leading to apoptosis.

Q & A

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

The synthesis involves multi-step reactions requiring precise control of temperature (e.g., reflux conditions), pH (neutral to mildly acidic), and purification via column chromatography or recrystallization . Key intermediates include thiazole and triazole precursors, with sulfur-containing linkers (e.g., sulfanyl groups) introduced via nucleophilic substitution. Monitoring reaction progress with TLC and verifying intermediates via 1H^1H-NMR (e.g., δ 2.5–3.5 ppm for methyl groups on thiazole/triazole rings) is critical .

Q. What analytical techniques are recommended for structural characterization?

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR to confirm connectivity of thiazole (δ 160–170 ppm for C=S), triazole (δ 140–150 ppm), and ester groups (δ 60–70 ppm for ethyl-O) .
  • Mass Spectrometry : High-resolution ESI-MS to validate molecular weight (e.g., [M+H]+^+ at ~550–600 m/z range) .
  • X-ray Crystallography : For unambiguous confirmation of stereochemistry and intermolecular interactions (e.g., hydrogen bonding with amino groups) .

Q. What initial biological assays are suitable for evaluating its bioactivity?

Prioritize enzyme inhibition assays (e.g., against fungal CYP51 or bacterial DHFR) due to the compound’s triazole-thiazole scaffold, which is known to interact with heme-containing enzymes . Use microdilution methods (MIC values) for antimicrobial screening, with positive controls like fluconazole or ciprofloxacin .

Advanced Research Questions

Q. How can computational modeling predict structure-activity relationships (SAR) for this compound?

Employ density functional theory (DFT) to calculate electron density distributions, focusing on the sulfanyl-acetamido linker and methyl-thiazole groups, which influence binding to biological targets (e.g., hydrophobic pockets in enzymes) . Molecular docking (AutoDock Vina) can simulate interactions with fungal lanosterol demethylase (PDB: 5TZ1) to rationalize antifungal potency variations .

Q. What strategies resolve contradictions in bioactivity data across studies?

  • Meta-analysis : Compare IC50_{50} values from similar derivatives (e.g., Compound A in vs. pyrimidine-triazole hybrids in ) to identify substituent effects.
  • Experimental replication : Standardize assay conditions (e.g., pH 7.4 buffer, 37°C incubation) to minimize variability in MIC measurements .
  • Mechanistic studies : Use fluorescence quenching or SPR to confirm direct target binding vs. off-target effects .

Q. How does the sulfanyl-acetamido linker influence pharmacokinetic properties?

The linker’s flexibility and sulfur atom enhance membrane permeability (logP ~2.5–3.0) but may reduce metabolic stability. Perform hepatic microsome assays (human/rat) to assess susceptibility to cytochrome P450 oxidation . Modify the linker with bulky substituents (e.g., isopropyl) to slow degradation while retaining activity .

Q. What are the challenges in scaling up synthesis for in vivo studies?

  • Purification bottlenecks : Replace column chromatography with countercurrent distribution for large-scale isolation .
  • Byproduct formation : Optimize stoichiometry of triazole-thiol precursors to minimize disulfide byproducts (~15% yield loss in ).

Key Recommendations

  • Prioritize NMR-guided synthesis to track intermediate formation .
  • Use multi-target docking to exploit the compound’s triazole-thiazole hybrid scaffold .
  • Address metabolic instability via prodrug design (e.g., ester-to-acid conversion in vivo) .

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